(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid
Overview
Description
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid is a complex organic compound characterized by its unique structural features
Mechanism of Action
Target of Action
The primary targets of this compound are the central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Biochemical Pathways
The compound is a major urinary metabolite of JWH 018, based on the metabolism of similar cannabimimetics . Metabolites are the intermediates and products of metabolism. The term metabolite is usually restricted to small molecules. Metabolites have various functions, including fuel, structure, signaling, stimulatory and inhibitory effects on enzymes, catalytic activity of their own (usually as a cofactor to an enzyme), defense, and interactions with other organisms (e.g. pigments, odorants, and pheromones) .
Pharmacokinetics
The compound is a major urinary metabolite of JWH 018 . This suggests that it is excreted in the urine after metabolism.
Result of Action
The compound is a neutral antagonist at CB1 receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound interferes with the action of the CB1 receptors .
Biochemical Analysis
Biochemical Properties
JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide: plays a significant role in biochemical reactions as a metabolite of JWH 018. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme UDP-glucuronosyltransferase, which catalyzes the glucuronidation of JWH 018 to form this metabolite. This interaction is crucial for the detoxification and excretion of JWH 018 from the body .
Cellular Effects
The effects of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cannabinoid receptors CB1 and CB2, leading to alterations in intracellular signaling cascades. These effects can result in changes in gene expression and metabolic processes within the cells .
Molecular Mechanism
The molecular mechanism of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide involves its binding interactions with cannabinoid receptors and other biomolecules. This compound acts as a neutral antagonist at the CB1 receptor, inhibiting the receptor’s activity. Additionally, it may influence enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways. These interactions lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this metabolite remains stable under specific storage conditions, but it may degrade over time if not stored properly. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to alterations in cellular processes .
Dosage Effects in Animal Models
The effects of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Toxic or adverse effects at high doses include alterations in cellular metabolism and potential toxicity to specific cell types .
Metabolic Pathways
JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide: is involved in various metabolic pathways. It interacts with enzymes such as UDP-glucuronosyltransferase, which catalyzes its formation from JWH 018. This compound may also affect metabolic flux and metabolite levels within cells. The glucuronidation process is essential for the detoxification and excretion of synthetic cannabinoids from the body .
Transport and Distribution
The transport and distribution of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes and distributed to various tissues, where it may accumulate or be metabolized further. The interactions with transporters and binding proteins influence its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of JWH 018 N-(5-hydroxypentyl) beta-D-Glucuronide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this metabolite can affect its interactions with other biomolecules and its overall activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene-1-carbonyl indole derivative, followed by its attachment to a pentoxy chain. The final steps involve the formation of the oxane ring and the introduction of the carboxylic acid group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield naphthalene-1-carbonyl indole ketones, while reduction of the carbonyl group may produce naphthalene-1-carbonyl indole alcohols.
Scientific Research Applications
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid: shares similarities with other naphthalene-1-carbonyl indole derivatives and pentoxy-substituted oxane compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO8/c32-24(21-13-8-10-18-9-2-3-11-19(18)21)22-17-31(23-14-5-4-12-20(22)23)15-6-1-7-16-38-30-27(35)25(33)26(34)28(39-30)29(36)37/h2-5,8-14,17,25-28,30,33-35H,1,6-7,15-16H2,(H,36,37)/t25-,26-,27+,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLKIVNZXCRDEV-NEOPOEGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017860 | |
Record name | JWH-018 N-(5-hydroxypentyl) ß-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-55-9 | |
Record name | JWH-018 N-(5-hydroxypentyl) ß-D-Glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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